2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride
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Overview
Description
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is a chemical compound that belongs to the class of acetic acid derivatives It is characterized by the presence of a chlorophenyl group and a morpholino group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride typically involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2-(2-chlorophenyl)-2-morpholinoethanol. This intermediate is then oxidized to form the corresponding acetic acid derivative. The final step involves the conversion of the acetic acid derivative to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby affecting cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)acetic acid: Lacks the morpholino group, which may affect its biological activity.
2-(2-Bromophenyl)-2-morpholinoacetic acid hydrochloride: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and properties.
2-(2-Chlorophenyl)-2-piperidinoacetic acid hydrochloride: Contains a piperidine ring instead of a morpholine ring, which may influence its pharmacological profile.
Uniqueness
2-(2-Chlorophenyl)-2-morpholinoacetic acid hydrochloride is unique due to the presence of both the chlorophenyl and morpholino groups, which confer specific chemical and biological properties. Its unique structure makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-morpholin-4-ylacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3.ClH/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14;/h1-4,11H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXXOKAOJDLSHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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